Potassium (2-benzyloxyphenyl)trifluoroborate
Overview
Description
Potassium (2-benzyloxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability in air and moisture, making them easy to handle and purify . This compound is particularly valuable in synthetic chemistry due to its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .
Mechanism of Action
Target of Action
Potassium (2-benzyloxyphenyl)trifluoroborate is an organotrifluoroborate compound . Organotrifluoroborates are organoboron compounds that contain an anion with the general formula [RBF3]− . They can be thought of as protected boronic acids, or as adducts of carbanions and boron trifluoride . They are often used in organic synthesis as alternatives to boronic acids .
Mode of Action
Organotrifluoroborates are strong nucleophiles and react with electrophiles without transition-metal catalysts . The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling reactions has recently been investigated in detail . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, so a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in organic synthesis. It is involved in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .
Pharmacokinetics
Like other organotrifluoroborates, it is likely to be stable and resistant to degradation .
Result of Action
The result of the action of this compound is the formation of new chemical bonds and structures through its role in various organic synthesis reactions .
Action Environment
This compound is tolerant of air and moisture , making it easy to handle and purify . It is typically stored in an inert atmosphere at room temperature . Environmental factors such as temperature, humidity, and the presence of other chemical reagents can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Potassium (2-benzyloxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups. The compound’s trifluoroborate group is known to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions . Additionally, it can form complexes with other biomolecules, influencing their reactivity and stability.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound’s ability to form stable complexes with cellular proteins can lead to alterations in protein function and cellular responses. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by exposure to moisture and air, leading to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical transformations . The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds. These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-benzyloxyphenyl)trifluoroborate can be synthesized from the corresponding boronic acid, 2-benzyloxyphenylboronic acid, through a reaction with potassium bifluoride (KHF2). The reaction proceeds as follows:
2-benzyloxyphenylboronic acid+KHF2→Potassium (2-benzyloxyphenyl)trifluoroborate
This method is advantageous because it produces a stable trifluoroborate salt that is easy to isolate and purify .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous-flow chemistry. This approach allows for the efficient and scalable synthesis of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-benzyloxyphenyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, this compound reacts with aryl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction typically occurs in an aqueous or alcoholic solvent at elevated temperatures .
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2-benzyloxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium (2-benzyloxyphenyl)trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
Compared to these compounds, this compound offers distinct advantages in terms of stability and reactivity, making it particularly valuable in synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRRAFYGUCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660121 | |
Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-44-8 | |
Record name | Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.